2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a phenylethyl group and an oxo group attached, which contributes to its unique chemical properties.
Properties
IUPAC Name |
2-phenacyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11(10-5-2-1-3-6-10)9-17-13(19)16-8-4-7-14-12(16)15-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUPJZPAPAXZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)N3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with catalysts like aluminum chloride or sulfuric acid to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted triazolopyrimidines, and various oxo compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and disrupting signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds have a similar triazole ring but are used primarily in energetic materials due to their high energy content and stability.
Uniqueness
2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a phenylethyl group and an oxo group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other triazolopyrimidine derivatives.
Biological Activity
2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and anti-inflammatory activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C13H10N4O2
- Molecular Weight : 254.24 g/mol
- CAS Number : 1331241-04-3
Anticancer Activity
Recent studies have indicated that compounds related to the triazolo[4,3-a]pyrimidine scaffold exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit various cancer cell lines.
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Mechanism of Action :
- The compound targets specific kinases involved in cell proliferation and survival pathways. For instance, Polo-like kinase 1 (Plk1) inhibition is a noted mechanism through which this compound may exert its anticancer effects. Plk1 is often overexpressed in cancer cells and is associated with poor prognosis in various cancers .
- Structure-Activity Relationship (SAR) :
- Case Studies :
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases.
- Mechanism of Action :
- Experimental Findings :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
